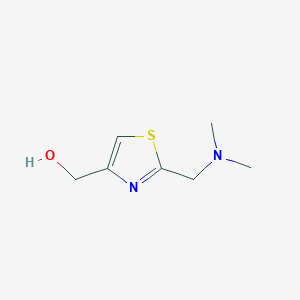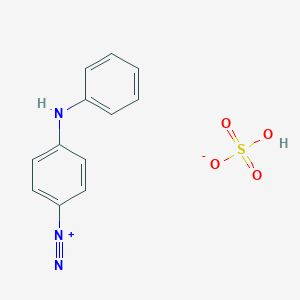
(2-((Dimethylamino)methyl)thiazol-4-yl)methanol
Vue d'ensemble
Description
The compound 2-((Dimethylamino)methyl)thiazol-4-yl)methanol is a thiazole derivative, which is a class of heterocyclic compounds featuring a five-membered ring containing both sulfur and nitrogen. While the specific compound is not directly mentioned in the provided papers, thiazole derivatives are known for their diverse range of applications in medicinal chemistry and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of thiazole derivatives can vary based on the desired substitution pattern on the thiazole ring. For instance, the synthesis of tris(1-methyl-4,5-diphenylimidazol-2-yl)methanol, a related compound, involves crystallization from a mixture of dichloromethane and light petroleum . Although the exact synthesis of 2-((Dimethylamino)methyl)thiazol-4-yl)methanol is not detailed in the provided papers, similar synthetic routes may be employed, involving the formation of the thiazole ring followed by the introduction of the dimethylamino methyl group.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring. In the case of tris(1-methyl-4,5-diphenylimidazol-2-yl)methanol, the crystal structure has been determined, showing how substituents on the thiazole ring can influence the overall molecular conformation . The molecular structure of 2-((Dimethylamino)methyl)thiazol-4-yl)methanol would similarly be influenced by the substituents, potentially affecting its reactivity and physical properties.
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions. For example, 2-(4-thiazolyl)-1H-benzimidazole undergoes photooxidation in the presence of singlet oxygen, leading to multiple products including dimethyl oxalate and different benzimidazole derivatives . This suggests that 2-((Dimethylamino)methyl)thiazol-4-yl)methanol could also participate in photochemical reactions, possibly leading to the formation of novel compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of different functional groups can affect properties such as solubility, boiling and melting points, and reactivity. For instance, the solubility of a compound in various solvents can be crucial for its application in synthesis or as a pharmaceutical agent. The magnetic and electronic properties of thiazole derivatives, as seen in the copper complex of tris(1-methyl-4,5-diphenylimidazol-2-yl)methanol, can also be of interest, particularly in materials science .
Applications De Recherche Scientifique
-
Scientific Field: Environmental Science
- Application : This compound is used in the synthesis of Metal–Organic Frameworks (MOFs), which are a type of nanomaterial .
- Methods of Application : MOFs are constructed with organic and inorganic units, forming open crystalline frameworks with permanent porosity . The design and preparation of MOFs involve various chemical functionalities, rich structure, large specific surface area, shape, and size designability .
- Results or Outcomes : MOFs have been used for pollutant removal, including heavy metals, antibiotics, dyes, and some emerging pollutants from aqueous solutions .
-
Scientific Field: Proteomics Research
- Application : “(2-Dimethylaminomethyl-thiazol-4-yl)-methanol hydrochloride” is used as a biochemical in proteomics research .
- Methods of Application : The specific methods of application in proteomics research are not provided in the source .
- Results or Outcomes : The outcomes of its use in proteomics research are not specified in the source .
-
Scientific Field: Material Science
- Application : This compound can be used in the synthesis of Metal–Organic Frameworks (MOFs) .
- Methods of Application : The synthesis of MOFs involves the combination of organic and inorganic units to form open crystalline frameworks with permanent porosity .
- Results or Outcomes : MOFs have been used for pollutant removal, including heavy metals, antibiotics, dyes, and some emerging pollutants from aqueous solutions .
-
Scientific Field: Biochemical Research
- Application : “(2-Dimethylaminomethyl-thiazol-4-yl)-methanol hydrochloride” is used as a biochemical in proteomics research .
- Methods of Application : The specific methods of application in proteomics research are not provided in the source .
- Results or Outcomes : The outcomes of its use in proteomics research are not specified in the source .
-
Scientific Field: Chemical Synthesis
- Application : This compound is used in the synthesis of various chemical compounds .
- Methods of Application : The specific methods of application in chemical synthesis are not provided in the source .
- Results or Outcomes : The outcomes of its use in chemical synthesis are not specified in the source .
-
Scientific Field: Biochemical Research
- Application : “(2-Dimethylaminomethyl-thiazol-4-yl)-methanol hydrochloride” is used as a biochemical in proteomics research .
- Methods of Application : The specific methods of application in proteomics research are not provided in the source .
- Results or Outcomes : The outcomes of its use in proteomics research are not specified in the source .
Safety And Hazards
Propriétés
IUPAC Name |
[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS/c1-9(2)3-7-8-6(4-10)5-11-7/h5,10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEFSXASVIQOOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC(=CS1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365356 | |
| Record name | {2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((Dimethylamino)methyl)thiazol-4-yl)methanol | |
CAS RN |
78441-69-7 | |
| Record name | 2-((Dimethylamino)methyl)-4-thiazolemethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078441697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | {2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-((dimethylamino)methyl)thiazol-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-((DIMETHYLAMINO)METHYL)-4-THIAZOLEMETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K6QKG6ALN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Chloroquinazolin-4-yl)amino]ethanol](/img/structure/B143709.png)





![2-[(5,7-dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid](/img/structure/B143720.png)
![1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone](/img/structure/B143722.png)

![Ethyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B143726.png)

![[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-methyloxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B143742.png)

